2,2-Bis(aminomethyl)propane-1,3-diamine

Description

Significance of Polyamine Architectures in Contemporary Chemistry

The architecture of polyamines, whether linear, cyclic, or branched, dictates their chemical behavior and utility. The spatial arrangement of amino groups influences their ability to coordinate with metal ions, interact with biological molecules, and serve as building blocks for larger supramolecular structures. In contemporary chemistry, the tailored design of polyamine architectures is a key strategy for creating molecules with specific properties and functions.

Overview of Branched Polyamine Structures and Their Research Utility

Branched polyamines, characterized by a central atom or group from which multiple polyamine chains extend, offer a higher density of amino groups compared to their linear counterparts. This unique structural feature enhances their chelating ability, making them powerful ligands for a wide range of metal ions. Their high functionality also makes them valuable as cross-linking agents in polymer chemistry and as scaffolds for the construction of dendritic and other complex macromolecules. The research utility of branched polyamines extends to areas such as catalysis, materials science, and biomedical applications.

Specific Research Focus on 2,2-Bis(aminomethyl)propane-1,3-diamine as a Pivotal Ligand and Building Block

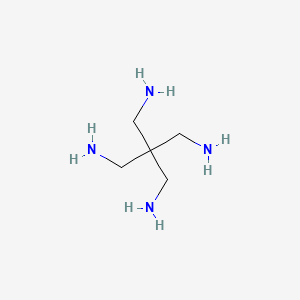

At the heart of this discussion is the compound 2,2-Bis(aminomethyl)propane-1,3-diamine, also known as pentaerythrityltetramine or tetrakis(aminomethyl)methane. Its highly symmetrical, branched structure, with four primary amino groups radiating from a central quaternary carbon, makes it a subject of significant research interest. This specific arrangement of functional groups imparts exceptional chelating properties, allowing it to form stable complexes with various metal ions. Furthermore, its tetrafunctionality makes it an ideal building block for the synthesis of polymers and other complex molecular architectures.

Physicochemical Properties of 2,2-Bis(aminomethyl)propane-1,3-diamine

| Property | Value |

|---|---|

| Molecular Formula | C5H16N4 |

| Molecular Weight | 132.21 g/mol |

| IUPAC Name | 2,2-bis(aminomethyl)propane-1,3-diamine |

| CAS Number | 4742-00-1 |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in water and polar organic solvents |

This data is compiled from various chemical databases.

Evolution of Synthetic and Application Methodologies for Polyamines

The synthesis of polyamines has evolved significantly over the years. Early methods often involved multi-step processes with low yields. However, the development of new synthetic strategies, including reductive amination of polyols and the use of protecting group chemistry, has enabled more efficient and controlled synthesis of complex polyamine structures. researchgate.net One notable method for synthesizing 2,2-Bis(aminomethyl)propane-1,3-diamine involves the treatment of pentaerythrityl tetrachloride with ammonia (B1221849) under high pressure and temperature. acs.org

The applications of polyamines have also expanded in parallel with synthetic advancements. Initially recognized for their biological roles, their use in coordination chemistry, catalysis, and materials science has grown substantially. The ability to precisely control the structure of synthetic polyamines has opened up new avenues for the development of functional materials and catalysts with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(aminomethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H16N4/c6-1-5(2-7,3-8)4-9/h1-4,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJIVFKAROPUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)(CN)CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Bis Aminomethyl Propane 1,3 Diamine and Its Derivatives

Established Synthetic Pathways from Precursor Molecules

The synthesis of 2,2-bis(aminomethyl)propane-1,3-diamine, also known as pentaerythrityltetramine, relies on robust and scalable transformations of readily available starting materials. nih.gov Key methodologies have been developed that leverage the C5 scaffold of pentaerythritol (B129877) and its halogenated derivatives.

Pentaerythritol serves as a fundamental building block for accessing the 2,2-bis(aminomethyl)propane-1,3-diamine core. The synthetic sequence typically begins with the exhaustive halogenation of pentaerythritol's four hydroxyl groups. A common and effective method involves reacting pentaerythritol with a halogenating agent, such as hydrobromic acid, to produce pentaerythritol tetrabromide. rsc.org This tetra-substituted intermediate is a crucial precursor, as the bromide groups are excellent leaving groups for subsequent nucleophilic substitution reactions. rsc.org

The conversion of pentaerythritol tetrabromide to the target tetraamine (B13775644) is a cornerstone of its synthesis. rsc.org This transformation sets the stage for the introduction of the required nitrogen functionalities, typically through a two-step process involving an azide (B81097) intermediate, which is detailed in the following section.

A highly effective and widely reported method for synthesizing 2,2-bis(aminomethyl)propane-1,3-diamine from its tetrabromide precursor involves a two-step sequence: nucleophilic substitution with an azide source followed by reduction. rsc.org

First, pentaerythritol tetrabromide undergoes a nucleophilic substitution reaction with a significant excess of sodium azide. rsc.org This reaction efficiently replaces all four bromide atoms with azido (B1232118) groups, yielding the intermediate 1,3-diazido-2,2-bis(azidomethyl)propane. rsc.org This tetraazide is a stable, isolable compound that is the direct precursor to the final product. rsc.org

In the second step, the tetraazide intermediate is reduced to the corresponding tetraamine. rsc.org A common and high-yielding method for this transformation is catalytic hydrogenation. rsc.org The reduction of 1,3-diazido-2,2-bis(azidomethyl)propane is effectively carried out using hydrogen gas in the presence of a palladium-on-charcoal catalyst, resulting in a quantitative conversion to 2,2-bis(aminomethyl)propane-1,3-diamine. rsc.org This reductive step is clean and efficient, providing the desired product in high purity. rsc.org

| Step | Reactant | Reagents | Product | Yield |

| 1 | Pentaerythritol tetrabromide | Sodium azide (12 eq.) | 1,3-Diazido-2,2-bis(azidomethyl)propane | 88% rsc.org |

| 2 | 1,3-Diazido-2,2-bis(azidomethyl)propane | H₂, Palladium-on-charcoal (3 bar) | 2,2-Bis(aminomethyl)propane-1,3-diamine | Quantitative rsc.org |

Functionalization Strategies for Enhanced Chemical Utility

The presence of four primary amino groups makes 2,2-bis(aminomethyl)propane-1,3-diamine an attractive scaffold for developing more complex molecules and materials. Functionalization strategies aim to modify these amine groups to introduce new properties and create diverse molecular architectures.

The primary amine groups of the core 2,2-bis(aminomethyl)propane-1,3-diamine structure are nucleophilic and can readily participate in a variety of chemical transformations. Standard reactions such as N-acylation, N-alkylation, and condensation with aldehydes or ketones to form imines are commonly employed to attach a wide range of functional moieties. The symmetrical nature of the molecule means that exhaustive functionalization can lead to highly symmetric derivatives, while partial or selective functionalization, though more challenging, can generate compounds with tailored properties for specific applications in fields like chelation, catalysis, and materials science.

Recent advances in synthetic methodology have introduced photoredox catalysis as a powerful tool for the functionalization of polyamines. chemrxiv.orgchemrxiv.org This approach offers a streamlined, one-step synthesis of diverse polyamine derivatives under mild conditions. chemrxiv.org The reaction mechanism typically involves the excitation of a photocatalyst by light, which then oxidizes a nitrogen site on the polyamine to generate an aminium radical cation. chemrxiv.org This radical can then undergo further reactions, such as alkylation, arylation, or acylation, to introduce new substituents. chemrxiv.org

A key advantage of this method is the potential for site-selectivity. chemrxiv.org By carefully selecting the photocatalyst and its redox potential, it is possible to selectively functionalize specific nitrogen sites within a polyamine that contains multiple amino groups of varying reactivity. chemrxiv.org This strategy allows for the rapid diversification of polyamine scaffolds and the attachment of moieties like fluorophores, facilitating the development of molecular probes for biological studies. chemrxiv.orgchemrxiv.org

| Parameter | Condition |

| Reactants | Polyamine, Olefin (e.g., methyl vinyl ketone) |

| Photocatalyst | e.g., PC5 (5.0 mol %) |

| Additive | CsOAc (2.0 equiv.) |

| Solvent | CH₂Cl₂ |

| Light Source | Blue light irradiation |

Solid-phase synthesis offers a robust platform for the systematic construction and functionalization of polyamine scaffolds, making it highly suitable for creating libraries of compounds for combinatorial chemistry and drug discovery. nih.gov In this approach, the polyamine core is first anchored to a solid support, such as a 2-chlorotrityl chloride (2-ClTrtCl) resin. nih.gov

Once immobilized, the polyamine's amino groups can be selectively protected and deprotected to allow for directed functionalization. For example, a synthetic strategy could involve building the polyamine scaffold on the resin through the synthesis of corresponding oxopolyamines followed by a reduction step using reagents like borane-tetrahydrofuran (B86392) complex (BH₃/THF). nih.gov Subsequent steps, such as on-resin reductive alkylation or acylation, can be used to introduce diverse substituents. nih.gov This methodology enables the efficient and selective mono-functionalization of polyamines, which is often challenging to achieve in solution-phase synthesis due to the similar reactivity of the multiple amino groups. nih.gov The final products are then cleaved from the resin, facilitating purification and high-throughput screening.

| Step | Description | Reagents/Resin |

| 1 | Attachment | Polyamine attached to a solid support like 2-ClTrtCl resin. nih.gov |

| 2 | Scaffold Construction (optional) | On-resin synthesis of oxopolyamines. |

| 3 | Reduction | Reduction of oxo groups to amines. |

| 4 | Selective Functionalization | On-resin acylation or reductive alkylation with desired building blocks. nih.gov |

| 5 | Cleavage | Release of the functionalized polyamine from the solid support. |

Novel Synthetic Strategies for 1,3-Diamine Scaffolds and Related Architectures

The synthesis of 1,3-diamine scaffolds, the core structure of 2,2-bis(aminomethyl)propane-1,3-diamine, and related architectures has been a significant area of research. Novel strategies focus on efficiency, stereoselectivity, and the development of catalysts that can facilitate these complex transformations. These methods are crucial for accessing a wide range of diamine derivatives for various applications, including as ligands in catalysis.

Catalytic cycloaddition reactions, particularly [3+2] cycloadditions, have emerged as powerful tools for the stereoselective synthesis of five-membered heterocyclic rings, which can be precursors to 1,3-diamines. Azomethine imines, a type of 1,3-dipole, react with various dipolarophiles in the presence of a catalyst to form pyrazolidine (B1218672) rings. Subsequent reductive cleavage of the N-N bond in the pyrazolidine ring can yield the desired 1,3-diamine.

The versatility of this approach lies in the ability to control the stereochemistry of the newly formed chiral centers through the use of chiral catalysts. Both metal-based and organocatalytic systems have been successfully employed. For instance, the reaction of azomethine imines with electron-deficient olefins can be catalyzed by various Lewis acids. rsc.org The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cycloaddition.

Recent advancements have focused on the development of catalytic asymmetric 1,3-dipolar cycloadditions. rsc.org For example, the use of chiral Brønsted acids has been explored in the reaction of benzoylhydrazones with cyclopentadiene, although initial attempts with BINOL-derived phosphoric acids resulted in low yields. rsc.org The development of more efficient and selective catalysts is an ongoing area of research. The resulting cycloadducts can then be transformed into valuable chiral 1,3-diamines.

The scope of dipolarophiles is not limited to simple alkenes. Electron-rich alkenes and α-substituted allenoates have also been used in these reactions, leading to a diverse range of pyrazolidine derivatives. rsc.org The subsequent transformation of these cycloadducts provides access to a variety of functionalized 1,3-diamines.

Table 1: Examples of Catalytic Cycloaddition Reactions for 1,3-Diamine Precursors

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Azomethine Imine | Electron-deficient olefin | Lewis Acid | Pyrazolidine | rsc.org |

| Benzoylhydrazone | Cyclopentadiene | Chiral Brønsted Acid | Pyrazolidine | rsc.org |

| Cyclic Azomethine Imine | Electron-rich alkene | Organocatalyst | Fused Pyrazolidine | rsc.org |

| Azomethine Imine | α-Substituted allenoate | Thermal | Pyrazolidine | rsc.org |

Chiral diamines are of significant interest due to their widespread application as ligands and organocatalysts in asymmetric synthesis. nih.gov Consequently, the development of efficient asymmetric routes to access these compounds is a primary focus in synthetic organic chemistry.

One notable strategy involves the sequential application of palladium and rhodium catalysis to construct polyfunctionalized diamines. nih.gov This approach begins with a palladium-catalyzed asymmetric allylic amination to create enantioenriched allylic hydroxylamine-derived sulfamate (B1201201) esters. Subsequent diastereoselective oxidative cyclization of these intermediates, catalyzed by rhodium, affords aziridine (B145994) products which can be further elaborated into chiral diamines. nih.gov The optimization of this process involved screening different chiral ligands to achieve high enantiomeric excess. nih.gov

Another approach is the design and synthesis of novel 1,3-diamine-derived catalysts for specific asymmetric reactions. nii.ac.jpnih.gov For instance, a catalyst featuring a primary amine and a tertiary amine in a 1,3-relationship on a cyclohexane (B81311) backbone has been developed. nih.gov This catalyst, in the presence of an acid, has proven effective in promoting asymmetric Mannich reactions of ketones, yielding products with high enantioselectivities. nii.ac.jpnih.gov The cooperative action of the primary and tertiary amine groups is believed to be crucial for the catalytic activity. nii.ac.jpnih.gov

Furthermore, the organocatalytic asymmetric Mannich reaction of protected amino ketones with imines provides a direct route to chiral 1,2- and 1,4-diamines. acs.org The regioselectivity of this reaction is controlled by the choice of protecting group on the amino ketone, offering a versatile method for accessing different diamine architectures. acs.org

The development of biomimetic catalysts is also a promising area. A pluripotent chiral diamine catalyst has been designed and synthesized for efficient asymmetric catalysis in water, mimicking enzymatic reactions. chemrxiv.org This catalyst has demonstrated high reactivity and enantioselectivity in various reactions, including asymmetric Michael additions. chemrxiv.org

Table 2: Asymmetric Synthetic Strategies for Chiral Diamines

| Synthetic Strategy | Key Transformation | Catalyst System | Product Type | Reference |

| Sequential Catalysis | Asymmetric allylic amination & Diastereoselective oxidative cyclization | Palladium & Rhodium | Polyfunctionalized diamines | nih.gov |

| Organocatalysis | Asymmetric Mannich reaction | 1,3-Diamine derivative with an acid | β-Amino ketones | nii.ac.jpnih.gov |

| Organocatalysis | Asymmetric Mannich reaction | L-proline-derived tetrazole | 1,2- and 1,4-diamines | acs.org |

| Biomimetic Catalysis | Asymmetric addition reactions | Chiral diamine ligand | Various chiral products | chemrxiv.org |

Ligand Design and Multidentate Character

The unique structural arrangement of 2,2-Bis(aminomethyl)propane-1,3-diamine, also known as tetrakis(aminomethyl)methane or pentaerythrityltetramine, underpins its versatile coordination capabilities. Featuring a central quaternary carbon atom to which four aminomethyl groups are attached, this ligand presents a compact and highly symmetric array of four primary amine donor groups.

Chelating and Bridging Capabilities of the Tetraamine Ligand

As a tetradentate ligand, 2,2-Bis(aminomethyl)propane-1,3-diamine possesses the ability to coordinate to a metal center in both a chelating and a bridging fashion. In its chelating mode, multiple amine groups from a single ligand molecule bind to the same metal ion, forming stable chelate rings. The arrangement of the four donor arms allows for the formation of multiple five-membered chelate rings, which is entropically favorable and results in highly stable metal complexes.

Conversely, the ligand can act as a bridging ligand, connecting two or more metal centers. This occurs when the donor arms of a single ligand molecule coordinate to different metal ions, leading to the formation of polynuclear or polymeric structures. The flexible nature of the aminomethyl arms allows the ligand to span distances between metal centers, facilitating the construction of extended coordination networks. Analogous ligands with a propane-1,3-diamine backbone have been shown to initially form insoluble polymers through intermolecular bridging before rearranging to form chelated mononuclear complexes.

Influence of Ligand Topology on Metal Coordination Geometry

The specific topology of 2,2-Bis(aminomethyl)propane-1,3-diamine significantly influences the geometry of the resulting metal complexes. The tetrahedral arrangement of the four aminomethyl groups around the central carbon atom imposes certain steric constraints that dictate the preferred coordination geometry around the metal ion.

Complexation with Transition Metal Ions

The four primary amine donor groups of 2,2-Bis(aminomethyl)propane-1,3-diamine readily coordinate to a variety of transition metal ions, leading to the formation of both mononuclear and binuclear complexes.

Formation of Mononuclear Metal Complexes (e.g., Cu(II), Ni(II), Co(II))

Mononuclear complexes are formed when a single metal ion is coordinated by one or more molecules of the tetraamine ligand. Studies on related ligands with a propane-1,3-diamine backbone provide insight into the expected coordination behavior.

Copper(II) Complexes: Copper(II) ions, with their d⁹ electronic configuration, often exhibit a Jahn-Teller distorted octahedral geometry. In complexes with similar tetraamine ligands, Cu(II) is typically coordinated by the four nitrogen atoms of the ligand in the equatorial plane, with two axial positions occupied by solvent molecules or anions. This results in an elongated octahedral geometry.

Nickel(II) Complexes: Nickel(II) (d⁸) can form complexes with various geometries, including octahedral and square planar. With tetradentate amine ligands, Ni(II) often adopts a square planar geometry, particularly with strong-field ligands, resulting in diamagnetic complexes. However, octahedral complexes can also be formed, especially in the presence of coordinating anions or solvent molecules in the axial positions. For instance, Schiff base ligands derived from 1,3-diaminopropane (B46017) have been shown to form slightly distorted square planar nickel(II) complexes.

Cobalt(II) and Cobalt(III) Complexes: Cobalt(II) (d⁷) can form both tetrahedral and octahedral complexes. With a tetradentate ligand like 2,2-Bis(aminomethyl)propane-1,3-diamine, an octahedral geometry is more likely. Cobalt is often readily oxidized to the +3 state, and Co(III) (d⁶) almost exclusively forms stable, kinetically inert octahedral complexes with polyamine ligands.

Table 1: Expected Geometries of Mononuclear Complexes

| Metal Ion | Typical Coordination Geometry | Electronic Configuration |

|---|---|---|

| Cu(II) | Distorted Octahedral | d⁹ |

| Ni(II) | Square Planar or Octahedral | d⁸ |

| Co(II) | Octahedral or Tetrahedral | d⁷ |

Formation of Binuclear Metal Complexes

The bridging capability of 2,2-Bis(aminomethyl)propane-1,3-diamine allows for the formation of binuclear complexes, where two metal ions are linked by one or more ligand molecules. In such structures, the ligand can adopt a conformation where two of its amine donors coordinate to one metal center, and the other two coordinate to a second metal center.

The formation of these binuclear structures is influenced by factors such as the metal-to-ligand ratio and the nature of the metal ion and any ancillary ligands present. Binuclear complexes are of particular interest due to the potential for metal-metal interactions, which can lead to unique magnetic and catalytic properties. Research on related systems has demonstrated the formation of binuclear cobalt and copper complexes with similar bridging ligands.

Stereochemical Aspects and Isomerism in Polyamine-Metal Complexes

The coordination of 2,2-Bis(aminomethyl)propane-1,3-diamine to a metal center can lead to the formation of various isomers.

Geometric Isomerism: In octahedral complexes, for example, if two additional monodentate ligands are present, they can be arranged in either a cis or trans configuration relative to each other. The geometry of the tetraamine ligand itself can also lead to different arrangements of the chelate rings.

The study of these stereochemical aspects is crucial for understanding the detailed structure and reactivity of these coordination compounds.

Complexation with Lanthanide Metal Ions

Thermodynamics and Kinetics of Metal-Ligand Interactions

The thermodynamic and kinetic profiles of metal complexation provide crucial insights into the stability and reactivity of the resulting compounds. For 2,2-Bis(aminomethyl)propane-1,3-diamine, also known as tetrakis(aminomethyl)methane (tam), research has centered on the thermodynamic stability of its complexes with various divalent transition metal ions.

Potentiometric titration is a key analytical method used to determine the stability constants of metal complexes in solution. This technique has been employed to investigate the equilibria of complexes formed between 2,2-Bis(aminomethyl)propane-1,3-diamine (tam) and several first-row transition metal ions.

Research conducted at 25.0°C and an ionic strength of 0.1 M (KNO₃) has elucidated the formation constants for various protonated and chelated species. The ligand itself has four protonation constants (log K₁ to log K₄) corresponding to the stepwise protonation of its four amino groups. The stability of the metal chelates is then measured, revealing the formation of species such as MH₃L⁴⁺, MH₂L⁴⁺, MHL³⁺, and ML²⁺, as well as binuclear complexes like M₂L⁴⁺ and M₂(OH)₂L²⁺.

The chelate formation constants for the reaction M²⁺ + L ⇌ ML²⁺ show a stability order of Co(II) < Ni(II) < Cu(II), which is a common trend for high-spin octahedral complexes of these ions. The exceptionally high stability of the copper(II) complex is consistent with the significant ligand field stabilization energy gained by the d⁹ Cu²⁺ ion upon forming a square-planar or distorted octahedral complex. The formation of binuclear complexes, particularly with copper(II), is a notable feature of this ligand, attributable to its ability to bridge two metal centers.

Below are the protonation constants for the ligand and the formation constants for its complexes with Cobalt(II), Nickel(II), Copper(II), and Zinc(II).

| Equilibrium Quotient | log K |

|---|---|

| K₁ = [HL⁺]/[H⁺][L] | 10.05 ± 0.04 |

| K₂ = [H₂L²⁺]/[H⁺][HL⁺] | 9.18 ± 0.03 |

| K₃ = [H₃L³⁺]/[H⁺][H₂L²⁺] | 5.88 ± 0.03 |

| K₄ = [H₄L⁴⁺]/[H⁺][H₃L³⁺] | 3.97 ± 0.04 |

| Equilibrium Reaction | log K (Co(II)) | log K (Ni(II)) | log K (Cu(II)) | log K (Zn(II)) |

|---|---|---|---|---|

| M²⁺ + H₃L³⁺ ⇌ MH₃L⁴⁺ + H⁺ | -4.22 ± 0.05 | -3.15 ± 0.05 | 0.45 ± 0.05 | -4.27 ± 0.05 |

| M²⁺ + H₂L²⁺ ⇌ MH₂L³⁺ + H⁺ | -5.11 ± 0.05 | -4.04 ± 0.05 | -0.54 ± 0.05 | -5.16 ± 0.05 |

| M²⁺ + HL⁺ ⇌ MHL²⁺ + H⁺ | -6.4 ± 0.1 | -5.2 ± 0.1 | -0.1 ± 0.1 | -6.7 ± 0.1 |

| M²⁺ + L ⇌ ML²⁺ | 10.1 ± 0.2 | 14.1 ± 0.2 | 21.1 ± 0.2 | 11.4 ± 0.2 |

| 2M²⁺ + L ⇌ M₂L⁴⁺ | - | - | 26.2 ± 0.1 | - |

| 2M²⁺ + L + 2H₂O ⇌ M₂(OH)₂L²⁺ + 2H⁺ | - | -7.14 ± 0.05 | -3.26 ± 0.05 | -10.4 ± 0.1 |

While potentiometry provides data on the Gibbs free energy of complexation (via the stability constants), calorimetric techniques such as isothermal titration calorimetry (ITC) are required to directly measure the enthalpy change (ΔH) of formation. From these values, the entropy change (ΔS) can be calculated. This information reveals the driving forces behind complex formation, whether it is an enthalpy-driven process (exothermic, favorable bond formation) or an entropy-driven process (e.g., release of solvent molecules). Despite the utility of this data, specific calorimetric studies to determine the formation enthalpies and entropy changes for the coordination of 2,2-Bis(aminomethyl)propane-1,3-diamine with metal ions were not found in a comprehensive search of the scientific literature.

Conclusion

2,2-Bis(aminomethyl)propane-1,3-diamine stands out as a compound of significant interest in advanced chemical research. Its unique, highly symmetric, and branched structure provides a versatile platform for the development of novel coordination complexes and polymeric materials. As a tetradentate ligand, it forms stable metal complexes with potential applications in catalysis. As a tetrafunctional building block, it enables the construction of complex polymer architectures, including hyperbranched polymers and high-performance polyimides. The continued exploration of the synthesis and application of this pivotal molecule is expected to yield further innovations across various scientific disciplines.

Applications in Catalysis and Organocatalysis

Role as a Ligand in Metal-Catalyzed Reactions

The four primary amine groups of 2,2-bis(aminomethyl)propane-1,3-diamine can coordinate with a wide range of metal centers, forming stable chelate complexes. This multidentate coordination can impart specific steric and electronic properties to the metal catalyst, thereby influencing its activity, selectivity, and stability.

While the direct application of the parent 2,2-bis(aminomethyl)propane-1,3-diamine in asymmetric catalysis is not extensively documented, its structural motif has inspired the design of chiral ligands. By introducing chiral substituents to the amine groups, it is possible to create a chiral environment around the metal center. This chirality can then be transferred to the substrate during a catalytic reaction, leading to the preferential formation of one enantiomer over the other.

The performance of such ligands is critically dependent on the nature of the chiral auxiliaries and the rigidity of the resulting metal complex. A well-defined and sterically demanding chiral pocket around the active site is crucial for achieving high levels of enantioselectivity. Research in this area is ongoing, with a focus on synthesizing and evaluating new chiral derivatives of 2,2-bis(aminomethyl)propane-1,3-diamine for a variety of asymmetric transformations.

Although specific examples directly involving 2,2-bis(aminomethyl)propane-1,3-diamine are limited in readily available literature, the broader class of polyamine ligands is known to be effective in a range of catalytic reactions. These include, but are not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The ability of the four amino groups to stabilize various oxidation states of the metal center makes these complexes potentially suitable for redox catalysis.

For instance, metal complexes of structurally similar polyamines have been investigated as catalysts for olefin polymerization and oxidation reactions. The specific catalytic activity and the reaction scope are highly dependent on the choice of the metal and the reaction conditions.

Functionalized Derivatives as Organocatalysts and Chiral Auxiliaries in Organic Synthesis

Beyond their role as ligands, functionalized derivatives of 2,2-bis(aminomethyl)propane-1,3-diamine have the potential to act as organocatalysts. By incorporating catalytically active moieties or chiral elements onto the diamine scaffold, it is possible to create metal-free catalytic systems.

For example, the reaction of 2,2-bis(aminomethyl)propane-1,3-diamine with chiral aldehydes or ketones can lead to the formation of chiral Schiff base derivatives. These compounds, possessing both Lewis basic nitrogen atoms and a defined stereochemical structure, can catalyze a variety of asymmetric reactions, such as aldol (B89426) and Michael additions.

Furthermore, chiral derivatives of this diamine can be employed as chiral auxiliaries. By temporarily attaching the chiral diamine derivative to a prochiral substrate, one can direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

The development of organocatalysts and chiral auxiliaries from 2,2-bis(aminomethyl)propane-1,3-diamine represents a promising area of research. The modular nature of its synthesis allows for the fine-tuning of steric and electronic properties, which is essential for the design of highly efficient and selective catalysts.

Below is a table summarizing the potential applications of 2,2-Bis(aminomethyl)propane-1,3-diamine in catalysis, based on the roles of structurally related compounds.

| Catalysis Type | Role of 2,2-Bis(aminomethyl)propane-1,3-diamine Derivative | Potential Catalytic Transformations |

| Metal-Catalyzed Reactions | Ligand for Metal Complexes | Asymmetric Hydrogenation, Asymmetric Oxidation, Olefin Polymerization |

| Organocatalysis | Scaffold for Organocatalysts | Asymmetric Aldol Reactions, Asymmetric Michael Additions |

| Asymmetric Synthesis | Chiral Auxiliary | Diastereoselective Alkylations, Diastereoselective Reductions |

Further research is necessary to fully explore and realize the catalytic potential of 2,2-bis(aminomethyl)propane-1,3-diamine and its derivatives. The synthesis and evaluation of new, well-defined catalysts based on this versatile scaffold are expected to contribute significantly to the advancement of both metal-catalyzed and organocatalytic transformations.

Supramolecular Chemistry and Advanced Architectures

Macrocycle and Cage Compound Formation

The ability of 2,2-bis(aminomethyl)propane-1,3-diamine to form intricate cyclic and cage-like structures is a significant area of research. These architectures are of interest for their potential applications in host-guest chemistry, catalysis, and materials science.

Template-directed synthesis is a powerful strategy for the construction of macrocyclic compounds, where a metal ion or another species acts as a template, organizing the reacting components into a specific orientation that favors cyclization. researchgate.netmdpi.com This method generally enhances the yield of the desired macrocycle over competing linear polymerization. While the principle of using metal ions to direct the condensation of diamines and dialdehydes is well-established for creating various macrocycles, specific documented examples detailing the use of 2,2-bis(aminomethyl)propane-1,3-diamine in such template-directed syntheses are not extensively covered in the readily available literature. The general approach, however, would involve the coordination of the four primary amine groups of the diamine to a metal ion, pre-organizing it for a subsequent cyclization reaction with a suitable dielectrophile.

A notable application of 2,2-bis(aminomethyl)propane-1,3-diamine is in the synthesis of complex macrocyclic structures like spiro aza crown ethers. A key example is the synthesis of 2,6,10,14,18,22-hexaazaspiro[11.11]tricosane. researchgate.net This synthesis represents the first instance of a spiro aza crown derived from this specific diamine. researchgate.net

The synthetic strategy involves a multi-step process. The key stages include two sequential cyclizations where tosyloxy groups from pentaerythritol (B129877) derivatives are displaced by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Each of these cyclization steps is followed by a reduction using sodium borohydride. researchgate.net This approach successfully utilizes the tetrafunctional nature of the diamine's core structure to build the unique spirocyclic architecture.

| Reactant | Key Reagents | Product | Synthesis Feature |

| 2,2-Bis(aminomethyl)propane-1,3-diamine derivative | 1. Pentaerythritol derivatives with tosyloxy groups2. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)3. Sodium borohydride | 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane | Two successive cyclization and reduction steps |

This table summarizes the key components in the synthesis of the first spiro aza crown ether derived from 2,2-bis(aminomethyl)propane-1,3-diamine. researchgate.net

Polyamine-derived cage complexes, or cryptands, are three-dimensional molecules with an interior cavity capable of encapsulating ions or small molecules. The synthesis of these cage structures often involves the reaction of polyamines with appropriate capping agents. The tetrahedral arrangement of the amino groups in 2,2-bis(aminomethyl)propane-1,3-diamine makes it a theoretically ideal precursor for forming cage-like molecules. However, specific research detailing the successful synthesis of cage complexes directly from 2,2-bis(aminomethyl)propane-1,3-diamine is not prominently featured in the reviewed scientific literature. The general synthetic routes would typically involve reacting the diamine with tripodal "capping" molecules in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization.

Dendrimeric and Branched Polymeric Scaffolds

The tetrafunctional nature of 2,2-bis(aminomethyl)propane-1,3-diamine makes it an excellent candidate for the core molecule in the synthesis of dendrimers and other highly branched polymeric structures.

2,2-Bis(aminomethyl)propane-1,3-diamine can serve as a central core from which dendritic wedges or hyperbranched polymers can be grown. An improved synthetic route to a pentaerythritol-based tetraamine (B13775644) core, structurally related to 2,2-bis(aminomethyl)propane-1,3-diamine, has been developed specifically for dendrimer construction. nih.gov This route facilitates access to the pure tetraamine core through the efficient reduction of a tetraazide precursor, which can then be used as a foundation for building dendrimeric structures. nih.gov The characterization of such a core has been demonstrated through the preparation of a 4:1 zinc-tetraphenylporphyrin/tetraamine complex, showcasing the core's ability to present four functional endpoints. nih.gov These cores are fundamental in creating polymers with a high density of surface functional groups, which are useful in applications such as drug delivery and catalysis.

The diamine has been successfully employed in creating scaffolds for solid-phase combinatorial chemistry, which is a technique used to synthesize a large number of compounds in a systematic and rapid manner. nih.govacs.orgresearchgate.net A straightforward synthesis has been developed for two precursors of 2,2-bis(aminomethyl)propane-1,3-diamine: 2,2-bis(azidomethyl)propane-1,3-diamine and 2-[N-(allyloxycarbonyl)aminomethyl]-2-azidomethylpropane-1,3-diamine. nih.govresearchgate.net

These precursors have been attached to a solid-supported backbone linker via reductive amination. nih.govresearchgate.net The use of orthogonal protecting groups (azido and allyloxycarbonyl) allows for the selective deprotection and subsequent derivatization of the four amino groups. nih.gov This enables the construction of branched structures containing up to four different amino acids or peptides on the solid support. nih.govresearchgate.net This methodology is particularly advantageous as it avoids acid-labile protecting groups, preserving that dimension for the final cleavage of the synthesized molecule from the linker. nih.gov The utility of these scaffolds has been demonstrated through the successful preparation of several pentaerythrityl-branched tetra- and octapeptides. nih.govresearchgate.net

| Precursor Compound | Protecting Groups | Application | Key Advantage |

| 2,2-Bis(azidomethyl)propane-1,3-diamine | Azido (B1232118) | Synthesis of constructs with two identical branches | Orthogonal protecting strategy |

| 2-[N-(allyloxycarbonyl)aminomethyl]-2-azidomethylpropane-1,3-diamine | Azido, Allyloxycarbonyl | Construction of branched structures with four different amino acids/peptides | Avoidance of acid-labile protecting groups |

This table outlines the precursors derived from 2,2-bis(aminomethyl)propane-1,3-diamine used in solid-phase synthesis and their respective advantages. nih.govresearchgate.net

The performed searches using the compound's systematic name and its common synonyms did not yield any specific examples, research findings, or data tables related to its incorporation into MOF or COF structures. While the searches provided general information on the synthesis of MOFs and COFs using various other polyamine linkers, and specifically highlighted the use of a different tetrahedral amine, tetrakis(4-aminophenyl)methane, in COF construction, no direct or analogous use of 2,2-Bis(aminomethyl)propane-1,3-diamine was found.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" of MOFs and COFs utilizing this specific polyamine building block as requested, due to the apparent absence of published research in this particular area.

Computational Chemistry and Theoretical Investigations

Molecular Mechanics and Quantum Chemical Calculations

Molecular mechanics and quantum chemistry are two fundamental pillars of computational chemistry. Molecular mechanics uses classical physics to model the energy of a molecule as a function of its geometry, making it suitable for studying large systems and conformational landscapes. Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure and bonding within a molecule, enabling the prediction of various chemical properties. nih.gov

The biological and chemical function of polyamine ligands is intrinsically linked to their three-dimensional structure. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. For polyamine ligands, this analysis is crucial for understanding how they bind to metal ions or biological targets.

Theoretical conformational analysis of cations similar to 2,2-Bis(aminomethyl)propane-1,3-diamine, such as the 2,2-dimethylpropane-1,3-diaminium cation, has identified various possible conformations. mdpi.com These arise from the rotation of the amino groups around the C-C bonds. The primary conformations are:

Eclipsed conformations: These are higher energy states where atoms or groups on adjacent carbons are aligned with each other, resulting in steric hindrance. mdpi.com

Staggered conformations: These are lower energy, more stable states where atoms or groups on adjacent carbons are positioned to minimize steric repulsion. Key staggered conformations include gauche (+60° or -60° torsion angle) and anti (180° torsion angle). mdpi.com

Quantum chemical calculations have shown that for related diamine cations, the anti-anti-conformation represents the global minimum on the potential energy surface, meaning it is the most energetically favorable conformation in isolation. mdpi.com However, in the solid state or when complexed with other molecules, intermolecular forces like hydrogen bonding can favor other, higher-energy conformations. mdpi.com

| Conformation Type | Relative Energy Level | Typical Dihedral Angle (Θ) | Key Characteristic |

|---|---|---|---|

| Eclipsed (syn) | Maximum | 0° | High steric repulsion, least stable. |

| Staggered (gauche) | Minimum | ±60° | Reduced steric repulsion, stable. |

| Eclipsed | Maximum | ±120° | High steric repulsion, least stable. |

| Staggered (anti) | Global Minimum | 180° | Minimal steric repulsion, most stable. mdpi.com |

Polyamines are basic compounds that can accept protons (H⁺) at their nitrogen atoms, a process known as protonation. The extent to which this occurs is quantified by the dissociation constant (pKa). Computational chemistry provides methods to predict the pKa values and understand the sequence of protonation in molecules with multiple amino groups, like 2,2-Bis(aminomethyl)propane-1,3-diamine. researchgate.netmdpi.com

The protonation of polyamines is influenced by several factors:

Chemical Environment: The local structure around an amine site affects its basicity. researchgate.net

Electrostatic Repulsions: As protons are added to the polyamine, the accumulating positive charges create electrostatic repulsion. This makes it progressively more difficult to add subsequent protons, meaning the pKa values decrease for each successive protonation step. For branched polyamines, these nearest-neighbor repulsions can dominate the protonation process. researchgate.net

Computational models, such as those using thermodynamic cycles and software like COSMO-RS and Gaussian, can estimate pKa values. researchgate.net These calculations determine the Gibbs free energy change associated with the protonation/deprotonation process. mdpi.com For polyamines, theoretical methods can also determine the most likely order of protonation among the different amine groups. For instance, in diamines, analysis can predict whether a primary amino group attached to a chain is more likely to be protonated before a branched amino group. mdpi.com This detailed insight into protonation behavior is crucial for understanding how these molecules will behave in biological systems and in various chemical applications where pH is a critical parameter.

When polyamines act as ligands, they donate electrons from their nitrogen atoms to form coordinate bonds with metal ions. Quantum chemical calculations are invaluable for analyzing the electronic structure of these polyamine-metal complexes, providing a deep understanding of the nature of the bonding. aip.orgmdpi.com

Studies on complexes between polyamines and metal ions like copper(II) have revealed key features of the interaction. aip.org The primary metallation sites in polyamines are the amino groups. researchgate.net The properties of the resulting complexes, such as their stability and structure, are highly dependent on the number of amine groups and the length of the carbon chains separating them. researchgate.net

Electronic structure analysis often involves examining the molecular orbitals and the distribution of electron density. For instance, in polyamine-copper complexes, a dominant contribution to the bonding comes from the in-plane ligand field created by the equatorial nitrogen atoms coordinating with the copper ion. aip.org Spectroscopic techniques, combined with computational results, can probe the electronic properties and bonding interactions at the metal site. aip.org This allows researchers to understand how the ligand's structure influences the electronic properties of the metal center, which in turn dictates the complex's reactivity, magnetic properties, and color.

Simulation of Solution-Phase Behavior of Polyamine Complexes and Their Reactivity

The behavior of polyamines and their metal complexes in solution can be complex, involving interactions with solvent molecules, ions, and other solutes. Molecular dynamics (MD) simulations are a powerful computational tool for studying these dynamic processes. mdpi.com MD simulations model the movement of atoms and molecules over time, providing a virtual window into the solution-phase behavior that can be difficult to observe experimentally. mdpi.com

MD simulations have been used to investigate the micro-interaction mechanisms of polyamines at interfaces, such as their adsorption onto surfaces. mdpi.com These simulations can reveal how polyamines orient themselves on a surface and can quantify the energetics of this adsorption. For example, studies have shown that polyamines can adsorb onto a silicon surface, with the adsorption rate being influenced by the number of amine groups in the molecule. mdpi.com Such simulations can also analyze changes in bonding, for instance, showing how the adsorption of polyamines can stretch surface bonds in a substrate, facilitating subsequent chemical reactions. mdpi.com

In the context of polyelectrolyte complexes, which can be formed by polyamines, simulations can help elucidate phase behavior such as coacervation (the separation of a polymer-rich liquid phase from a dilute solution). aalto.firesearchgate.netacs.org Large-scale MD simulations can support experimental observations by explaining, for example, why certain phases are more stable or why phase transitions occur at specific temperatures or ionic strengths. aalto.fi By modeling the complex interplay of electrostatic interactions, hydrogen bonding, and solvent effects, these simulations provide crucial insights into the formation, structure, and reactivity of polyamine-containing systems in solution.

| Computational Method | Primary Application | Information Obtained | Example |

|---|---|---|---|

| Molecular Mechanics (MM) | Conformational Analysis | Stable conformers, relative energies, strain energy. fieldofscience.com | Identifying the lowest-energy anti-anti conformation of a diamine. mdpi.com |

| Quantum Chemistry (e.g., DFT) | Electronic Structure Analysis | Bonding characteristics, molecular orbitals, charge distribution. aip.orgmdpi.com | Analyzing the ligand field contribution of nitrogen atoms in a copper complex. aip.org |

| Quantum Chemistry (with solvation models) | Prediction of Properties | Dissociation constants (pKa), protonation order. researchgate.net | Calculating the pKa values for different amine groups in a polyamine. mdpi.com |

| Molecular Dynamics (MD) | Solution-Phase Behavior | Adsorption mechanisms, phase separation, dynamic interactions. mdpi.com | Simulating the adsorption of polyamines onto a silicon surface. mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2,2-bis(aminomethyl)propane-1,3-diamine, offering unambiguous information about the carbon skeleton and the proton environments.

Due to the high degree of symmetry in the 2,2-bis(aminomethyl)propane-1,3-diamine molecule, its ¹H NMR spectrum is remarkably simple. All four aminomethyl (-CH₂NH₂) groups are chemically equivalent, as are all eight amine protons (-NH₂).

Structural Elucidation: A typical ¹H NMR spectrum will exhibit two main signals. The first is a singlet corresponding to the eight methylene (B1212753) protons (-CH₂). The second signal, for the eight amine protons (-NH₂), also appears as a singlet. docbrown.info The chemical shift of the amine protons can be variable and is often broad, influenced by factors such as solvent, concentration, and temperature, which affect hydrogen bonding and proton exchange rates. ucl.ac.uk The protons on carbons adjacent to an amine group typically appear in the 1.5–2 ppm range. orgchemboulder.com The amine protons themselves can appear over a wider range, often between 0.5 and 3.0 ppm for aliphatic amines. orgchemboulder.com Deuterium exchange, where D₂O is added to the sample, can be used to confirm the identity of the N-H peak, as the protons will be replaced by deuterium, causing the signal to disappear from the ¹H spectrum. docbrown.info

Reaction Monitoring: The simplicity of the spectrum makes it an excellent tool for monitoring reactions. For instance, in alkylation or acylation reactions involving the amine groups, the disappearance of the -NH₂ signal and the appearance of new signals corresponding to the modified functional groups can be readily tracked to determine reaction completion.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -CH₂-NH₂ | ~2.7 | Singlet (s) | 8H | All methylene protons are chemically equivalent due to molecular symmetry. |

| -CH₂-NH₂ | ~1.2 - 2.0 | Singlet (s), broad | 8H | Shift and peak shape are dependent on solvent and concentration. Signal disappears upon D₂O exchange. docbrown.infoucl.ac.uk |

The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. Given the symmetry, only two distinct signals are expected for 2,2-bis(aminomethyl)propane-1,3-diamine.

Backbone Analysis: The spectrum will feature a signal for the four equivalent methylene carbons (-CH₂NH₂) and a signal for the central quaternary carbon (C). Quaternary carbons typically exhibit weaker signals compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. huji.ac.il

Functional Group Analysis: The chemical shift values are indicative of the carbon's chemical environment. Carbons bonded to nitrogen atoms (C-N) in aliphatic amines typically resonate in the range of 37-45 ppm. libretexts.org The quaternary carbon, being shielded and only attached to other carbons, would appear further upfield.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₂-NH₂ | ~40 - 45 | Four equivalent methylene carbons. |

| C-(CH₂NH₂)₄ | ~35 - 40 | Central quaternary carbon; signal is expected to be of lower intensity. huji.ac.il |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Progress

IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in 2,2-bis(aminomethyl)propane-1,3-diamine by detecting the vibrations of its chemical bonds. The primary amine (-NH₂) groups are particularly IR-active and give rise to several characteristic absorption bands.

N-H Stretching: Primary amines (R-NH₂) display two distinct bands in the 3500-3250 cm⁻¹ region. orgchemboulder.comrockymountainlabs.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. spectroscopyonline.com Their presence is a clear indicator of the primary amine functionality.

N-H Bending: A medium to strong "scissoring" vibration for the -NH₂ group is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comwpmucdn.com

C-N Stretching: The stretching vibration for the C-N bond in aliphatic amines is found in the 1250-1020 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

N-H Wagging: A broad, strong band resulting from the out-of-plane bending (wagging) of the N-H bond is characteristic of primary amines and appears in the 910-665 cm⁻¹ range. orgchemboulder.com

Monitoring the progress of a reaction, such as the consumption of the amine groups, can be achieved by observing the decrease in intensity of the characteristic N-H stretching and bending bands.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3250 (two bands) | Medium |

| C-H Stretch | Alkane (-CH₂) | 2950 - 2850 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |

| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, Broad |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying species with unpaired electrons, such as paramagnetic transition metal ions. When 2,2-bis(aminomethyl)propane-1,3-diamine acts as a ligand to form a complex with a paramagnetic metal ion like copper(II), EPR spectroscopy becomes an invaluable tool for probing the electronic structure and coordination environment of the metal center. ipme.runih.gov

The EPR spectrum of a Cu(II) complex (a d⁹ system) is characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the unpaired electron with the external magnetic field and the copper nucleus (I = 3/2), respectively. mdpi.comethz.ch

g-Tensor Analysis: The principal values of the g-tensor (gₓ, gᵧ, g₂) provide information about the symmetry of the ligand field around the copper ion. For instance, an axial symmetry (gₓ = gᵧ ≠ g₂) or a rhombic symmetry (gₓ ≠ gᵧ ≠ g₂) can be distinguished, reflecting the geometry of the complex. ipme.ru

Hyperfine Coupling: The interaction with the copper nucleus splits the EPR signal into four lines (2I + 1 = 4). The magnitude of the hyperfine coupling constant (A) gives insight into the nature of the copper-ligand bond and the degree of covalency.

By analyzing these parameters, researchers can deduce the coordination geometry and bonding characteristics of complexes formed between 2,2-bis(aminomethyl)propane-1,3-diamine and paramagnetic metal ions. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and confirming the elemental composition of 2,2-bis(aminomethyl)propane-1,3-diamine. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₅H₁₆N₄).

Molecular Ion Peak: In electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI), the molecule will be ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The mass-to-charge ratio (m/z) of this peak confirms the molecular weight of the compound. For C₅H₁₆N₄, the calculated monoisotopic mass is approximately 132.14 Da. nih.gov

Fragmentation Analysis: Under ionization conditions, particularly EI, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org The analysis of these fragmentation patterns provides corroborating structural information. For polyamines, a common fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), resulting in the loss of an aminomethyl radical (•CH₂NH₂) and the formation of a stable iminium ion.

| m/z Value (Predicted) | Ion Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 132 | [M]⁺• | Molecular ion |

| 102 | [M - CH₂NH₂]⁺ | α-cleavage, loss of an aminomethyl radical |

| 85 | [M - CH₂NH₂ - NH₃]⁺ | Subsequent loss of ammonia (B1221849) from the m/z 102 fragment |

| 30 | [CH₂NH₂]⁺ | Iminium ion formed from α-cleavage |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-Bis(aminomethyl)propane-1,3-diamine to ensure purity and reproducibility?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) while monitoring intermediates via spectroscopic techniques (e.g., NMR or IR). For example, adjusting the molar ratio of precursors in stepwise alkylation reactions can reduce byproduct formation . Purification via column chromatography or recrystallization, followed by mass spectrometry validation, ensures high purity (>98%) .

Q. What characterization techniques are most effective for confirming the structural integrity of 2,2-Bis(aminomethyl)propane-1,3-diamine?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to verify amine proton environments and carbon backbone symmetry .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry (e.g., analogous nickel complexes in ).

- Elemental Analysis : Confirm empirical formula (C5H14N4) and nitrogen content .

Q. How should researchers select a theoretical framework for studying this compound’s coordination chemistry?

- Methodological Answer : Base the framework on ligand field theory (LFT) or density functional theory (DFT) to predict binding modes with transition metals. For example, LFT explains the stability of octahedral complexes formed with Ni(II) or Co(III) ions . Experimental validation via UV-Vis spectroscopy and magnetic susceptibility measurements aligns with theoretical predictions .

Advanced Research Questions

Q. How can factorial design be applied to investigate the compound’s reactivity under varying experimental conditions?

- Methodological Answer : Implement a 2<sup>k</sup> factorial design (k = factors like pH, temperature, and ligand concentration) to identify interactions affecting reaction outcomes. For instance, a 2³ design can optimize metal-ligand complexation efficiency by testing high/low levels of each factor . Statistical analysis (ANOVA) determines significant variables and interactions, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of 2,2-Bis(aminomethyl)propane-1,3-diamine?

- Methodological Answer : Cross-validate conflicting data using complementary methods:

- If IR suggests amine deprotonation but NMR does not, conduct potentiometric titration to measure pKa values .

- For ambiguous mass spectrometry peaks (e.g., isotopic clusters), use high-resolution MS (HRMS) or tandem MS (MS/MS) .

- Reconcile discrepancies by revisiting synthetic protocols to rule out impurities .

Q. How can researchers integrate computational and experimental data to predict novel applications for this compound?

- Methodological Answer : Combine DFT calculations (e.g., Gibbs free energy of metal binding) with experimental kinetics (e.g., stopped-flow spectroscopy) to model catalytic or sensing applications. For instance, computational screening of ligand-metal charge transfer properties can guide the design of redox-active catalysts . Validate predictions via cyclic voltammetry and X-ray absorption spectroscopy .

Q. What methodological challenges arise when studying the compound’s behavior in multi-component systems (e.g., biological or environmental matrices)?

- Methodological Answer : Address interference from competing ligands (e.g., proteins or ions) using speciation modeling (e.g., MEDUSA software) to estimate free ligand concentrations . Employ hyphenated techniques like LC-ICP-MS (inductively coupled plasma mass spectrometry) to track metal-ligand interactions in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.